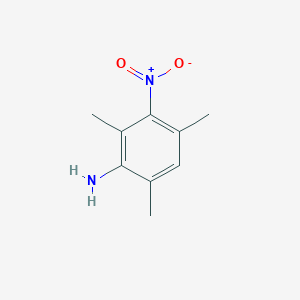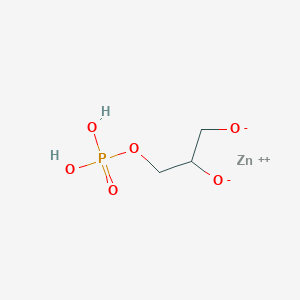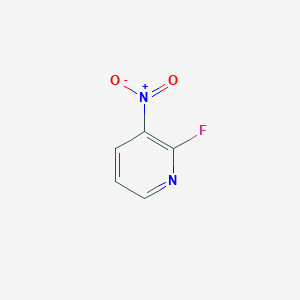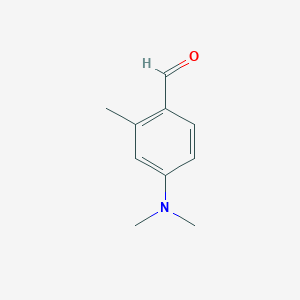
Hexahydro-1-methyl-1H-azepine
Vue d'ensemble
Description
Hexahydro-1-methyl-1H-azepine, also known as 1-Methyl-hexahydroazepine, is a chemical compound with the molecular formula C7H15N . It is also known by other names such as hexahydro-1-methyl-1H-azepine and 1H-Azepine, hexahydro-1-methyl .
Synthesis Analysis
The synthesis of Hexahydro-1-methyl-1H-azepine involves various methods. One approach includes the recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . Another method involves the use of N-Boc-perhydroazepine with N,N,N,N,-tetramethylethylenediamine and sec.-butyllithium in cyclohexane .Molecular Structure Analysis
The molecular structure of Hexahydro-1-methyl-1H-azepine can be represented by the InChI string: InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Hexahydro-1-methyl-1H-azepine has a molecular weight of 113.2007 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chemistry
1-Methylazepane is a seven-membered heterocyclic compound with a nitrogen atom. It’s used in various chemical reactions due to its unique structure . For instance, it’s used in the formation of 1-methylazepane-2-carboxylic acid hydrochloride, a compound used in early discovery research . Furthermore, it’s used in the synthesis of heterocycles at high temperatures .
Medicine
While direct applications of 1-methylazepane in medicine are not widely reported, its derivatives and related compounds play a significant role. For example, 1-Methylazepane-2-carboxylic acid hydrochloride is a unique chemical provided to early discovery researchers, potentially for drug development . Hydrogels and nanogels, which can be synthesized from similar heterocyclic compounds, have applications in medicine .
Biology
In biology, 1-methylazepane could potentially be used in the study of methanotrophic microorganisms. These organisms oxidize methane using oxygen or alternative terminal electron acceptors . While 1-methylazepane’s role isn’t explicitly mentioned, its chemical structure could potentially interact with these biological processes.
Industry
In the industry, 1-methylazepane could potentially be used in the synthesis of other complex organic molecules. For instance, it’s used in the formation of 1-methylazepane-2-carboxylic acid hydrochloride . This compound could potentially be used in various industrial applications.
Research
1-Methylazepane is a valuable compound in research, particularly in the field of chemistry. Its unique structure makes it useful in various chemical reactions and the synthesis of other complex organic molecules .
Orientations Futures
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propriétés
IUPAC Name |
1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152342 | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1-methyl-1H-azepine | |
CAS RN |
1192-95-6 | |
| Record name | N-Methylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VHX6HCK77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azelastine, containing the Hexahydro-1-methyl-1H-azepine moiety, impact vascular permeability in hypersensitivity reactions?
A1: Research indicates that Azelastine, a compound containing the Hexahydro-1-methyl-1H-azepine moiety, exhibits a suppressive effect on vascular permeability increases during hypersensitivity reactions in guinea pigs. [] Specifically, in a study utilizing the reversed passive Arthus (RPA) reaction model, Azelastine pretreatment significantly reduced the extravasation of Evan's blue dye, a marker for vascular permeability. [] This effect was observed to be independent of antihistamine mechanisms, as traditional antihistamines like triprolidine, chlorpheniramine, and pyrilamine did not demonstrate similar results. [] Interestingly, Azelastine did not affect vascular responses in the tuberculin reaction model, suggesting its mechanism of action is specific to certain types of hypersensitivity reactions. []
Q2: Does the Hexahydro-1-methyl-1H-azepine structure within Azelastine play a role in inhibiting histamine release?
A2: While the provided abstracts do not directly address this question, one study demonstrates that Azelastine can inhibit histamine release induced by the calcium ionophore A23187. [] Further research is needed to elucidate whether the Hexahydro-1-methyl-1H-azepine moiety specifically contributes to this inhibitory effect. Exploring structure-activity relationships through modifications of this moiety and subsequent evaluation of histamine release inhibition could provide valuable insights.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















